molecular formula C10H10N2O3 B2849059 methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate CAS No. 400077-56-7

methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate

Cat. No.: B2849059
CAS No.: 400077-56-7
M. Wt: 206.201
InChI Key: YSBVMZZJUNOUKO-SOFGYWHQSA-N
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Description

“Methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate” is an organic compound. The “2E” and “(E)” in the name refer to the configuration of the double bonds in the molecule, following the E-Z naming system for alkenes . The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. It also has an amine group (-NH2), a carbonyl group (C=O), and a methyl ester group (-COOCH3).

Scientific Research Applications

Catalytic Activation and Hydrogenation

The application of related pyridine-based ligands, such as 2-(aminomethyl)pyridine, in catalytic processes illustrates the potential of similar compounds in activating ruthenium complexes. These complexes are used for the catalytic hydrogenation of ketones, demonstrating a mechanism that could be relevant for methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate in synthetic chemistry. The ligand's structure, particularly the pyridyl group, plays a crucial role in the activation and efficiency of the catalysis, highlighting the importance of specific chemical modifications for enhanced reactivity and selectivity (Hadžović et al., 2007).

Ring Opening Reactions

The compound demonstrates utility in the ring opening of cycloadducts derived from enamines of cyclic ketones and methyl propynoate. This showcases its potential in synthetic pathways that require the manipulation of ring structures to yield specific isomers or derivatives. The ability to facilitate ring opening and subsequent isomerization processes underlines its versatility in organic synthesis (Egberink et al., 2010).

Scaffold for Heterocyclic Compounds

The use of similar pyridine-based compounds as scaffolds for the synthesis of highly functionalized heterocyclic compounds is another significant application. This approach enables the generation of diverse chemical entities with potential applications in drug discovery, materials science, and as intermediates in organic synthesis. The ability to serve as a precursor for various functionalized isoxazoles highlights its utility in constructing complex molecular architectures (Ruano, Fajardo, & Martín, 2005).

Unusual Recyclization Processes

Studies on derivatives similar to this compound reveal their potential in undergoing unusual recyclization processes. This characteristic can be harnessed in synthetic strategies aimed at obtaining novel cyclic compounds or in the transformation of existing molecules into more complex structures. The exploration of such recyclization reactions opens new avenues in synthetic organic chemistry, offering pathways to otherwise challenging to synthesize compounds (Gimalova et al., 2013).

Properties

IUPAC Name

methyl (Z)-3-hydroxy-2-methanimidoyl-3-pyridin-4-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)8(6-11)9(13)7-2-4-12-5-3-7/h2-6,11,13H,1H3/b9-8-,11-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWRSJQYMJQQFP-DHCHFSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C1=CC=NC=C1)O)C=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/C1=CC=NC=C1)\O)/C=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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